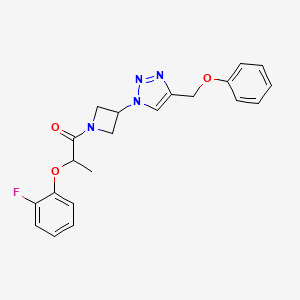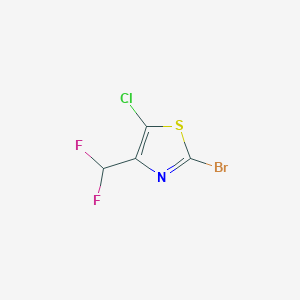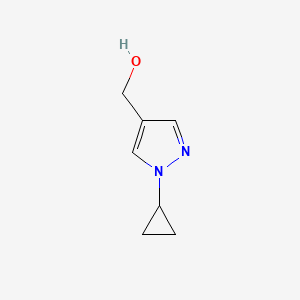
2-(2-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide, commonly known as "FPA" is a synthetic compound that has gained attention in the scientific community due to its potential application in the field of medicine. FPA is a small molecule that belongs to the class of N-aryl substituted acetamides.
Mechanism of Action
The mechanism of action of FPA is not fully understood. However, studies have shown that FPA inhibits the activity of the enzyme, histone deacetylase (HDAC), which plays a crucial role in gene expression. HDAC inhibitors have been found to induce cell cycle arrest and apoptosis in cancer cells. FPA has also been found to inhibit the activity of the enzyme, cyclooxygenase (COX), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
FPA has been found to exhibit various biochemical and physiological effects. FPA has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the release of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. FPA has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
FPA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to optimize its properties. FPA has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, FPA has some limitations for lab experiments. It has poor solubility in water, which limits its bioavailability. In addition, FPA has a short half-life, which may limit its efficacy in vivo.
Future Directions
There are several future directions for the study of FPA. One direction is to optimize the synthesis method of FPA to increase yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of FPA in vivo to determine its efficacy and safety. Additionally, future studies could focus on modifying the structure of FPA to improve its solubility and bioavailability. Finally, future studies could investigate the potential of FPA as a therapeutic agent for other diseases, such as neurological disorders and viral infections.
Conclusion:
In conclusion, FPA is a synthetic compound that has gained attention in the scientific community due to its potential application in the field of medicine. FPA has shown potential in various scientific research applications, including drug discovery and development. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. FPA has been found to inhibit the activity of the enzymes, HDAC and COX, which play crucial roles in gene expression and cytokine production, respectively. FPA has several advantages for lab experiments, including its small size and high selectivity towards cancer cells. However, FPA has some limitations, including its poor solubility in water and short half-life. There are several future directions for the study of FPA, including optimization of the synthesis method, pharmacokinetics and pharmacodynamics studies, modification of the structure, and investigation of its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of FPA involves the reaction of 2-fluorophenol with 2-(furan-2-yl)pyridine-3-carbaldehyde in the presence of sodium hydride as a base. The resulting intermediate is then treated with N-(2-chloroethyl)acetamide to obtain the final product, FPA. The synthesis method of FPA has been optimized to increase yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
FPA has shown potential in various scientific research applications, including drug discovery and development. FPA has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied extensively in vitro and in vivo, showing promising results in preclinical studies. FPA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, FPA has been found to inhibit the release of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-14-6-1-2-7-15(14)24-12-17(22)21-11-13-5-3-9-20-18(13)16-8-4-10-23-16/h1-10H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPSQDGXJXYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate](/img/structure/B2975708.png)


![5-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2975715.png)


![Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2975718.png)

![3,5-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2975720.png)
![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B2975721.png)
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile](/img/structure/B2975724.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2975725.png)
![methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2975728.png)